Ostricacin-2
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
APGNKAECEREKGYCGFLKCSFPFVVSGKCSRFFFCCKNIW |
Origin of Product |
United States |
Discovery, Isolation, and Fundamental Characterization of Ostricacin 2
Historical Context of Ostricacin-2 Discovery and Initial Recognition
This compound is a member of the ostricacin family of antimicrobial peptides (AMPs), which were first isolated from ostrich leukocytes. cabidigitallibrary.org It is classified as a β-defensin, a family of peptides known for their role in the innate immune system of various species. nih.gov The discovery of this compound, along with other ostricacins like Osp-1, 3, and 4, expanded the known diversity of avian β-defensins. nih.gov These peptides are recognized for their bacteriostatic effects, particularly against Gram-negative bacteria, by interacting with cytoplasmic components such as DNA. cabidigitallibrary.orgoup.com
Initial studies characterized ostricacins as a promising area for the development of new therapeutic agents due to their ability to inhibit bacterial growth. oup.com this compound, specifically, was identified as being active against not only bacterial strains but also the yeast Candida albicans. nih.gov This broader spectrum of activity distinguished it from some of the other ostricacins discovered at the same time. nih.gov
Methodologies for this compound Purification from Biological Sources (e.g., Ostrich Leukocytes and Heterophils)
The purification of this compound from biological sources such as ostrich leukocytes and heterophils involves a multi-step process combining various chromatography techniques. nih.govoup.com A common workflow begins with the extraction of peptides from ostrich neutrophils or heterophils. nih.govoup.com This is followed by a series of purification steps designed to isolate the peptide of interest.
The primary methods employed for the purification of this compound include:
Cationic Exchange Chromatography : This technique is used as an initial separation step, taking advantage of the peptide's net positive charge. oup.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is a crucial step for high-resolution separation and purification of the peptide. oup.comresearchgate.net A semi-preparative HPLC column is often used to obtain sufficient quantities of the purified peptide for further characterization. oup.com
The following table provides a summary of the key techniques and conditions used in the purification of this compound and related peptides.
| Step | Technique | Details | Reference |
| Initial Extraction | Extraction from leukocytes/heterophils | Ostrich leukocytes or heterophils serve as the primary biological source. nih.govoup.com | oup.com, nih.gov |
| Initial Purification | Cationic Exchange Chromatography | Separates peptides based on their net positive charge. oup.com | oup.com |
| High-Resolution Purification | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | A semi-preparative column is used with a linear acetonitrile (B52724) gradient containing trifluoroacetic acid (TFA) for elution. oup.com | oup.com |
Primary Sequence Elucidation and Post-Translational Modifications of this compound
The characterization of this compound involves determining its amino acid sequence and identifying any modifications that occur after its synthesis, which are crucial for its structure and function.
Analysis of the Amino Acid Sequence of this compound
This compound is a peptide composed of 42 amino acids with a molecular weight of approximately 4.70 kDa. nih.govoup.com Its primary sequence has been determined and is presented below. cabidigitallibrary.orgoup.com
| Property | Value | Reference |
| Peptide Name | This compound (Osp-2) | oup.com |
| Amino Acid Sequence | APGNKAECEREKGYCGFLKCSFPFVVSGKCSRFFFCCKNIW-NH2 | oup.com, cabidigitallibrary.org |
| Molecular Weight | 4704.9 Da | oup.com |
| Number of Amino Acids | 42 | nih.gov |
Identification and Characterization of Disulfide Bond Configuration in Cyclic this compound Structure
A key feature of the β-defensin family, to which this compound belongs, is the presence of multiple cysteine residues that form intramolecular disulfide bonds. nih.govresearchgate.net These bonds are critical for establishing the peptide's stable, folded three-dimensional structure, which is essential for its biological activity. bionity.com this compound contains six cysteine residues, which form three intramolecular disulfide bonds. nih.gov This configuration results in a cyclic structure. The formation of these disulfide bridges is a type of post-translational modification that typically occurs in the endoplasmic reticulum for secreted proteins. uniprot.org The specific pairing of the cysteine residues in this compound follows a conserved pattern seen in other β-defensins, contributing to its structural integrity and function. nih.gov
Biosynthesis and Expression Profile of Ostricacin 2
Gene Encoding Ostricacin-2: Transcriptional Regulation and Genetic Analysis
Like other β-defensins, this compound is encoded by a specific gene. These genes can be associated with disease resistance through polymorphisms, and selective breeding based on innate immune genes may enhance immune system efficiency. nih.gov However, detailed studies focusing specifically on the genetic analysis of the gene encoding this compound and its precise transcriptional regulation mechanisms are not extensively available in the current scientific literature. The regulation of defensin (B1577277) genes is generally complex, often involving specific transcription factors that respond to inflammatory and microbial signals to control gene expression.
Cellular Pathways Involved in Pro-Ostricacin-2 Processing and Maturation
The biosynthesis of β-defensins, including likely that of this compound, follows a pathway common to many secreted peptides. It is generally understood that avian β-defensins are synthesized as larger, inactive precursor proteins, or "pro-peptides". nih.gov This inactive form requires processing to become a mature, active peptide.
This maturation process involves proteolytic cleavage, where specific enzymes cut the pro-peptide to release the smaller, functionally active defensin molecule. nih.gov In mammals, enzymes such as furin-like convertases, which are located in the trans-Golgi network of the secretory pathway, are known to process β-defensin precursors. nih.gov While it is expected that avian defensins follow a similar activation mechanism, the specific proteases and detailed intracellular trafficking pathways involved in the maturation of pro-Ostricacin-2 have not yet been fully characterized. nih.gov The processing can be host- and tissue-specific, depending on the local availability of proteolytic enzymes. nih.gov
Tissue-Specific Localization and Induced Expression of this compound
The expression of this compound is localized to specific cells and tissues, consistent with its role as an immune effector molecule.
Avian Myeloid Cells : this compound has been directly isolated and purified from ostrich heterophils. researchgate.netcambridge.orgnih.gov Heterophils are avian myeloid cells that are functionally equivalent to mammalian neutrophils. nih.gov These cells are a critical component of the innate immune system, acting as a first line of defense against invading pathogens. The presence of this compound in these cells underscores its importance in the ostrich's immediate immune response.
Epithelial Cells : While direct isolation from ostrich epithelial cells has not been specified, β-defensins are widely expressed in the epithelial cells of various avian and mammalian species. cambridge.orgnih.gov Epithelial tissues form a protective barrier at mucosal surfaces, and the production of defensins in these cells is a key strategy for preventing microbial invasion. cambridge.org
The expression of this compound, like other defensins, is induced as part of the innate immune response. Its production can be triggered by exposure to bacterial components, such as lipopolysaccharides, or other inflammatory stimuli, leading to an increased capacity to combat infection. researchgate.netoup.com
Molecular Mechanisms of Action of Ostricacin 2
Interactions with Bacterial Cellular Structures and Components
The initial stages of Ostricacin-2's antibacterial activity involve its interaction with the bacterial cell envelope, leading to structural and functional disruptions. This is followed by internalization and engagement with intracellular targets.
The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, serves as the first point of contact for this compound. oup.com The peptide demonstrates an affinity for LPS, binding to it and causing a displacement of divalent cations that stabilize the LPS structure. oup.comshwhir.com This interaction leads to the permeabilization of the outer membrane, a crucial step that allows the peptide to access the periplasmic space and the inner membrane. oup.complos.orgmdpi.com Studies using the fluorescent probe 1-N-phenylnaphthylamine (NPN) have shown that this compound can increase the permeability of the outer membrane. shwhir.com However, the binding affinity for LPS and the subsequent permeabilization are noted to be weaker compared to some other AMPs like SMAP-29. oup.comoup.com
Following the crossing of the outer membrane, this compound interacts with the cytoplasmic membrane. oup.com This interaction results in a partial disruption of the membrane's integrity, leading to slow and partial depolarization. oup.comoup.com Assays measuring the displacement of the membrane potential-sensitive dye diSC3(5) have indicated that while this compound does cause depolarization, the effect is less pronounced than that of highly membrane-disruptive peptides. oup.com This partial disruption is a key feature of its mechanism, as it is believed to facilitate the peptide's translocation into the cytoplasm without causing complete cell lysis. oup.comoup.com
Once inside the bacterial cytoplasm, this compound engages with intracellular targets, with a significant interaction observed with nucleic acids. cabidigitallibrary.orgoup.com Gel electrophoresis separation assays have demonstrated that this compound can bind to bacterial DNA. oup.com This binding is thought to form large peptide-DNA complexes that inhibit the normal migration of DNA through the gel. oup.com The interaction with DNA is a critical step in its bacteriostatic action, leading to the inhibition of both DNA and RNA synthesis. oup.comresearchgate.net By interfering with these fundamental processes, this compound effectively halts bacterial replication and transcription. lumenlearning.com
Computational and in silico studies have provided deeper insights into the specific molecular targets of this compound. researchgate.netrsc.orgnih.gov One such study focused on the MurE enzyme (UDP-N-acetylmuramoylalanyl-D-glutamate—2,6-diaminopimelate ligase), which is crucial for the biosynthesis of peptidoglycan in the bacterial cell wall. researchgate.netresearchgate.net Molecular docking analyses have suggested that this compound can bind to the MurE enzyme, and this interaction is predicted to be essential for its inhibitory activity against bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net These in silico approaches are valuable for identifying and validating potential drug targets and understanding the molecular basis of peptide-target interactions. mdpi.com
Modulation of Bacterial Protein Synthesis and Enzymatic Activities[9],[4],[8],[11],[5],
Comparative Analysis of this compound's Action with Other Antimicrobial Peptides
The mechanism of action of this compound can be better understood when compared to other well-characterized antimicrobial peptides.
| Peptide | Primary Mechanism of Action | Membrane Interaction | Intracellular Targets |
| This compound | Primarily intracellular targeting after partial membrane disruption. cabidigitallibrary.orgoup.com | Partial permeabilization of outer and cytoplasmic membranes. oup.comoup.com | DNA, RNA, proteins, and enzymes (e.g., MurE). oup.comoup.comresearchgate.net |
| SMAP-29 | Primarily membrane disruption. oup.com | Strong permeabilizing ability, causing significant membrane disruption. oup.comresearchgate.net | Can also have intracellular targets. researchgate.net |
| HNP-1 | Forms transmembrane pores. oup.com | Weaker permeabilizing ability compared to this compound. oup.comoup.com | Can have intracellular targets. mdpi.com |
| Buforin II | Translocates across the membrane to target intracellular components. mdpi.com | Weak membrane permeabilization. mdpi.com | Binds to DNA and RNA. mdpi.com |
| Indolicidin | Disrupts membrane structure and inhibits DNA synthesis. cabidigitallibrary.orgmdpi.com | Increases membrane permeability at high concentrations. cabidigitallibrary.org | Primarily DNA. cabidigitallibrary.org |
This compound's permeabilizing ability is weaker than that of the ovine cathelicidin (B612621) SMAP-29 , which is known for its potent membrane-disruptive activity. oup.comoup.comresearchgate.net However, this compound is a more effective permeabilizer than HNP-1 (Human Neutrophil Peptide-1), an α-defensin that primarily acts by forming transmembrane pores. oup.comoup.commdpi.com
The mechanism of this compound shows similarities to that of Buforin II , a peptide derived from the Asian toad. mdpi.com Both peptides can translocate across the bacterial membrane without causing extensive damage and then interact with intracellular nucleic acids. oup.commdpi.com
This comparative analysis highlights that this compound employs a hybrid mechanism, combining partial membrane disruption with a primary reliance on intracellular targeting to exert its bacteriostatic effects.
Pre Clinical Biological Activities of Ostricacin 2 in Model Systems
Broad-Spectrum Antimicrobial Efficacy in In Vitro Models
In vitro studies have been crucial in delineating the antimicrobial spectrum of Ostricacin-2. These assessments, typically employing methods like radial diffusion assays and determination of Minimum Inhibitory Concentration (MIC), have confirmed its activity against both Gram-positive and Gram-negative bacteria. nih.govamericanchemicalsuppliers.com
This compound exhibits inhibitory activity against Gram-positive bacteria, with a particular focus in research on Staphylococcus aureus. americanchemicalsuppliers.com Studies have demonstrated its efficacy against clinically significant strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net The peptide's interaction with the bacterial cell is fundamental to its mechanism of action. Furthermore, recent in silico analyses suggest that this compound may exert its inhibitory effect by interacting with Muramyl ligase E (MurE), an essential enzyme in the biosynthesis of the bacterial cell wall's peptidoglycan layer. researchgate.netresearchgate.net
The peptide has shown potent activity against Gram-negative bacterial strains such as Escherichia coli. nih.govamericanchemicalsuppliers.com Specific research has confirmed its efficacy against pathogenic strains including E. coli O157:H7 and E. coli O111. nih.govoup.com The mechanism of action against Gram-negative bacteria is multifaceted. Studies have shown that this compound can bind to lipopolysaccharides on the outer membrane and disrupt the integrity of both the outer and cytoplasmic membranes. oup.com This disruption is believed to facilitate the peptide's entry into the cytoplasm, where it can interfere with the synthesis of DNA, RNA, and proteins, ultimately resulting in a bacteriostatic effect. oup.comoup.com The antimicrobial activity of this compound against these bacteria has been noted to be sensitive to the presence of cations, with divalent cations showing a more pronounced antagonistic effect. nih.gov
Detailed experimental data on the specific antifungal activity of this compound against yeast pathogens like Candida albicans is not extensively documented in the current body of scientific literature. While antimicrobial peptides as a class are known to sometimes possess antifungal properties, specific efficacy data for this compound is limited. nih.govnih.gov It is noteworthy that its structural counterpart, Ostricacin-1, was reported to lack antifungal activity against C. albicans 3153A. uniprot.org
Table 1: In Vitro Antimicrobial Activity of this compound
| Target Microorganism | Strain | Observed Effect/Finding |
| Gram-Positive Bacteria | Staphylococcus aureus | Demonstrates general antibacterial activity. americanchemicalsuppliers.com |
| Staphylococcus aureus 1056MRSA | Shows inhibitory activity. nih.govresearchgate.net | |
| Methicillin-resistant S. aureus (MRSA) | Potential inhibitory activity via MurE enzyme interaction (in silico). researchgate.netresearchgate.net | |
| Gram-Negative Bacteria | Escherichia coli | Demonstrates general antibacterial activity. americanchemicalsuppliers.com |
| Escherichia coli O157:H7 | Shows inhibitory activity. nih.gov | |
| Escherichia coli O111 | Demonstrates bacteriostatic effects. oup.com |
Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli)[6],[1],[3],[4],[8],
Antimicrobial Efficacy in Non-Human In Vivo Animal Models (Focus on Efficacy)
The transition from in vitro findings to in vivo efficacy is a critical step in preclinical evaluation. Animal infection models are indispensable for assessing a compound's therapeutic potential in a complex biological system. syncrosome.comnih.gov
Given the limited in vitro data regarding the antifungal properties of this compound, it is consistent that there is no available information on its assessment in in vivo fungal infection models. The evaluation of antifungal efficacy in animal models is a standard practice for promising antifungal compounds but would require initial evidence of potent in vitro activity. frontiersin.orgnih.govnih.gov
Evaluation in Established Bacterial Infection Models
Immunomodulatory Effects of this compound (Non-Clinical Context)
Detailed, publicly available scientific literature focusing specifically on the immunomodulatory effects of this compound in non-clinical model systems is not available at this time. This compound is a member of the β-defensin family of antimicrobial peptides (AMPs). massey.ac.nz While extensive research exists on the immunomodulatory properties of the β-defensin family as a whole, specific experimental data detailing the effects of this compound on immune cells, cytokine production, and inflammatory pathways has not been published.
β-defensins, in general, are recognized for their dual role as both direct antimicrobial agents and modulators of the innate and adaptive immune systems. researchgate.netwikipedia.org Their immunomodulatory functions are complex and can include acting as chemoattractants for a variety of immune cells such as immature dendritic cells, memory T-cells, and monocytes. researchgate.netnih.gov This chemoattraction is a critical step in initiating an adaptive immune response.
Furthermore, some β-defensins have been shown to influence the production of cytokines, which are key signaling molecules in the immune system. dntb.gov.uaresearchgate.net Depending on the specific defensin (B1577277) and the context, they can either promote a pro-inflammatory or an anti-inflammatory response. researchgate.netresearchgate.net For instance, studies on human β-defensin 3 (hBD3) have shown it can suppress the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS). researchgate.net Conversely, other studies have demonstrated that β-defensins can induce the expression of pro-inflammatory mediators in immune cells. researchgate.net
Research on other members of the ostricacin family, such as ostricacin-1, has suggested that their primary antimicrobial mechanism involves entering the bacterial cytoplasm and interfering with intracellular processes like DNA and protein synthesis, rather than solely disrupting the cell membrane. usp.orgwikipedia.orgnih.gov This intracellular activity hints at the potential for complex interactions with host cell machinery as well, although this has not been explicitly demonstrated in the context of immunomodulation by this compound.
Given the established immunomodulatory roles of the broader β-defensin family, it is plausible that this compound possesses similar capabilities. However, without direct experimental evidence from in vitro or in vivo studies on this compound, any description of its specific immunomodulatory effects would be speculative. Future research is required to elucidate the precise interactions of this compound with immune cells and its impact on immune signaling pathways.
Due to the absence of specific research findings on the immunomodulatory effects of this compound, a data table summarizing such activities cannot be generated at this time.
Structure Activity Relationship Sar Studies of Ostricacin 2 and Its Analogs
Contributions of Specific Amino Acid Residues and Disulfide Bonds to Biological Activity
Ostricacin-2, like other β-defensins, is a cysteine-rich peptide. researchgate.net Its structure is stabilized by three intramolecular disulfide bonds, which are critical for maintaining the three-dimensional fold necessary for its antimicrobial activity. oup.commdpi.com The conserved six-cysteine motif, which forms these disulfide bridges in a characteristic Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6 pattern, is essential for the peptide's stability and function. uu.nlasm.org Studies on related avian β-defensins have shown that reducing these disulfide bonds or replacing the cysteine residues with other amino acids, such as serine or isoleucine, leads to a dramatic decrease or complete loss of antimicrobial activity. researchgate.netresearchgate.net This highlights the indispensable role of the covalent disulfide linkages in maintaining the rigid structure required for target interaction.
Influence of Cationicity and Hydrophobicity on Membrane Interactions and Target Binding
The antimicrobial mechanism of this compound is a multi-step process heavily influenced by its physicochemical properties, primarily its cationicity and hydrophobicity. As a cationic peptide, this compound possesses a net positive charge which facilitates the initial electrostatic attraction to the negatively charged components of bacterial surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria. oup.comoup.com
Fluorescence-based assays have demonstrated that this compound binds to LPS and causes partial disruption of both the outer and inner bacterial membranes. oup.comoup.com Its membrane permeabilizing ability is weaker than that of some other peptides like SMAP-29 but stronger than human α-defensins like HNP-1. oup.com However, complete membrane lysis is not its primary mode of killing. oup.comoup.com Instead, this partial membrane disruption allows the peptide to translocate across the membrane into the cytoplasm. oup.com
| Property | Value/Description | Significance |
|---|---|---|
| Amino Acid Sequence | APGNKAECEREKGYCGFLKCSFPFVVSGKCSRFFFCCKNIW | Determines all other properties. |
| Net Positive Charge | +5 at pH 7.4 | Mediates initial electrostatic attraction to negatively charged bacterial membranes. oup.com |
| Hydrophobicity | High proportion of hydrophobic residues (e.g., F, L, V, W) | Facilitates insertion into and translocation across the lipid bilayer of bacterial membranes. nih.gov |
| Primary Target | Intracellular (DNA) | Inhibits DNA, RNA, and protein synthesis after crossing the cell membrane. oup.commdpi.com |
Effects of Environmental Factors on this compound's Antimicrobial Activity (e.g., Cationic Ion Concentrations, Temperature Stability)
The efficacy of this compound is significantly modulated by its local chemical environment, particularly the concentration of cations. Like many other defensins, its antimicrobial activity is salt-sensitive. mdpi.comnih.gov The presence of both monovalent (Na⁺, K⁺) and divalent (Ca²⁺, Mg²⁺) cations can antagonize the peptide's function. nih.gov These cations are thought to shield the negative charges on the bacterial surface, thereby interfering with the initial electrostatic attraction of the cationic peptide. nih.gov
A study by Sugiarto and Yu demonstrated that the activity of this compound against E. coli O157:H7 is markedly reduced with increasing salt concentrations. nih.gov Divalent cations were found to be more potent inhibitors than monovalent cations, with activity being completely abolished at concentrations as low as 5 mM. nih.govresearchgate.net This sensitivity to physiological salt concentrations is a critical factor to consider for its potential therapeutic applications.
Regarding thermal stability, while specific data for this compound is not extensively published, defensins as a class are known to be structurally robust due to their three disulfide bonds. researchgate.net Related antimicrobial peptides have been shown to maintain high antibacterial activity even after being heated to 100°C for one hour, suggesting that this compound likely possesses good thermal stability. frontiersin.org The stability over a range of pH values is also an important parameter, though specific studies on this compound are limited. Generally, the stability of such peptides is highest at lower pH values. researchgate.net
| Cation | Concentration (mM) | Fold Increase in MIC |
|---|---|---|
| Na⁺ | 0 | 1 (Baseline) |
| 50 | ~2 | |
| 100 | ~4 | |
| 150 | >8 | |
| Mg²⁺ | 0 | 1 (Baseline) |
| 1.25 | ~4 | |
| 5 | >16 (Activity Abolished) |
Design and Synthesis of this compound Analogs for Investigating Activity Enhancement and Specificity
While direct studies on the synthesis of this compound analogs are limited, research on other β-defensins and antimicrobial peptides provides a clear framework for such investigations. The goal of designing analogs is typically to enhance antimicrobial potency, broaden the spectrum of activity, increase stability, and reduce potential toxicity to host cells. Common strategies include amino acid substitution, truncation, and the creation of chimeric peptides. nih.govplos.orgnih.gov
One approach involves substituting specific amino acid residues to modulate hydrophobicity or cationicity. For example, replacing cysteine residues with hydrophobic amino acids like isoleucine in a linear (non-disulfide bonded) β-defensin analog resulted in maintained or even increased antimicrobial activity, suggesting pathways to simplify peptide structure while retaining function. researchgate.net Another strategy is to design chimeric peptides, which combine functional domains from different parent peptides. nih.govmdpi.com For instance, a chimeric peptide could fuse the membrane-binding domain of one peptide with the intracellular-targeting domain of another, potentially creating a more effective molecule. These design principles could be applied to this compound to create novel analogs with improved therapeutic profiles.
Advanced Computational and In Silico Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR), Molecular Dynamics Simulations)
Computational methods are increasingly valuable for predicting the activity of peptides and guiding the design of new analogs, saving significant time and resources compared to empirical screening alone. researchgate.netnih.gov For this compound, in silico molecular docking studies have provided significant insight into its mechanism of action. One study successfully docked this compound to the bacterial enzyme Muramyl ligase E (MurE). researchgate.net MurE is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.netmdpi.com The successful docking suggests that, in addition to binding DNA, this compound may also inhibit cell wall synthesis by targeting MurE, revealing a potential dual-action mechanism. researchgate.net
Molecular dynamics (MD) simulations are another powerful tool used to study the structure-activity relationships of related avian β-defensins. ijpsr.comdntb.gov.ua MD simulations can model the dynamic behavior of a peptide and its interaction with a bacterial membrane at an atomic level. ijpsr.com These simulations have been used to analyze how mutations, such as altering hydrophobic or charged residues, affect the peptide's orientation, binding stability, and propensity to disrupt a lipid bilayer. ijpsr.comcukerala.ac.in While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have not been published, QSAR is a widely used method for antimicrobial peptides that correlates physicochemical properties with biological activity to predict the potency of novel sequences. uu.nl These computational approaches are integral to modern SAR analysis and the rational design of new peptide-based antimicrobials.
Advanced Analytical Methodologies for Ostricacin 2 Research
High-Resolution Chromatographic Techniques for Purification and Characterization
The isolation and purification of Ostricacin-2 from its native source or synthetic preparations rely heavily on high-resolution chromatographic techniques. These methods separate the peptide from a complex mixture based on its specific physicochemical properties.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a cornerstone technique for the purification and characterization of peptides like this compound. cnjournals.comcnjournals.com It separates molecules based on their hydrophobicity. The peptide is introduced into a column packed with a nonpolar stationary phase and eluted with a mobile phase of increasing hydrophobicity, typically an aqueous-organic solvent mixture. This allows for the efficient separation of this compound from other peptidic and non-peptidic impurities. downstreamcolumn.com The purity of the collected fractions can be subsequently assessed by re-injecting them into the RP-HPLC system under the same or different conditions.
Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge at a specific pH. lcms.cz For a basic peptide-like this compound, cation-exchange chromatography is often employed. In this method, the peptide, carrying a net positive charge at a pH below its isoelectric point, binds to a negatively charged stationary phase. Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase, which disrupts the electrostatic interactions and releases the bound peptide. downstreamcolumn.comlcms.cz IEC is particularly useful for separating isoforms or variants of this compound that differ in charge. lcms.cz
The combination of these chromatographic methods, often used sequentially, is a powerful strategy for obtaining highly purified this compound suitable for further detailed analysis. downstreamcolumn.comresearchgate.net
Table 1: Comparison of Chromatographic Techniques for this compound Purification
| Technique | Principle of Separation | Primary Application for this compound | Key Advantages |
| RP-HPLC | Hydrophobicity | High-resolution purification and purity assessment. cnjournals.comcnjournals.com | High resolving power, speed, and sensitivity. |
| Ion-Exchange Chromatography | Net Charge | Separation of charged isoforms and removal of impurities with different charge properties. lcms.cz | High capacity, ability to handle large sample volumes. |
Spectroscopic Methods for Structural Conformation and Interaction Analysis
Spectroscopic techniques are indispensable for probing the three-dimensional structure of this compound and for studying its interactions with other molecules in real-time.
Fluorescence-Based Assays: These assays are highly sensitive and versatile for studying molecular interactions and conformational changes. mdpi.comthejamesonlab.com Changes in the fluorescence properties of intrinsic fluorophores (like tryptophan or tyrosine residues within the peptide) or extrinsic fluorescent probes attached to this compound can provide valuable information. researchgate.net For instance, the binding of this compound to a target molecule can alter the local environment of a fluorophore, leading to changes in fluorescence intensity, emission wavelength, or polarization. thejamesonlab.com These changes can be used to determine binding affinities and kinetics. researchgate.netnih.gov Fluorescence Resonance Energy Transfer (FRET) can also be employed to measure distances between specific points on the peptide and its binding partner, providing insights into the geometry of the complex. nih.gov
Table 2: Application of Fluorescence-Based Assays in this compound Research
| Assay Type | Principle | Information Obtained |
| Intrinsic Fluorescence | Measures changes in the fluorescence of native tryptophan/tyrosine residues. | Conformational changes upon binding, binding affinity. researchgate.net |
| Extrinsic Fluorescence | Uses externally attached fluorescent labels. | Site-specific information on binding and conformational changes. |
| FRET | Measures energy transfer between a donor and acceptor fluorophore. | Proximity and orientation of interacting molecules. nih.gov |
Mass Spectrometry for Precise Peptide Identification and Post-Translational Modification Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for the precise identification of peptides and the characterization of any post-translational modifications (PTMs). aston.ac.uk
In the context of this compound research, MS can be used to:
Confirm the Molecular Weight: Accurately determine the molecular mass of the purified peptide, which can be compared to the theoretical mass calculated from its amino acid sequence.
Sequence Verification: Tandem mass spectrometry (MS/MS) involves the fragmentation of the peptide ion within the mass spectrometer. The resulting fragment ions produce a characteristic spectrum that can be used to deduce the amino acid sequence, thus confirming the identity of this compound.
Identify Post-Translational Modifications (PTMs): PTMs are covalent modifications to amino acid side chains that occur after protein synthesis and can significantly impact the structure and function of a peptide. biorxiv.org MS can detect the mass shifts associated with various PTMs, such as phosphorylation, glycosylation, or oxidation. researchgate.net By analyzing the fragmentation patterns, the specific site of the modification can often be pinpointed. biorxiv.org The use of complementary fragmentation methods like Collision-Induced Dissociation (CID), Electron-Transfer Dissociation (ETD), and Higher-energy C-trap Dissociation (HCD) can increase the confidence in PTM identification. aston.ac.uk
Table 3: Mass Spectrometry Techniques in this compound Analysis
| MS Technique | Application | Information Yielded |
| Full Scan MS | Molecular Weight Determination | Precise mass of the intact peptide. |
| Tandem MS (MS/MS) | Peptide Sequencing and PTM Site Localization | Amino acid sequence and location of modifications. biorxiv.org |
Gel-Based Assays for Evaluating Nucleic Acid Binding
To investigate the potential interaction of this compound with nucleic acids, gel-based assays are commonly employed.
Gel Retardation Assay (Electrophoretic Mobility Shift Assay - EMSA): This technique is widely used to detect and characterize the binding of proteins or peptides to DNA or RNA. nih.govnih.govspringernature.com The principle is based on the observation that a nucleic acid-peptide complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound nucleic acid. cmpcollege.ac.in By running a mixture of this compound and a labeled nucleic acid fragment on a gel, the formation of a stable complex can be visualized as a "shifted" band. researchgate.net This assay can be used to determine the binding affinity and specificity of this compound for different nucleic acid sequences. cmpcollege.ac.in
Advanced Microscopy for Visualizing Cellular Interactions and Morphological Alterations
Advanced microscopy techniques are crucial for visualizing the effects of this compound on cells and for understanding its subcellular localization.
Electron Microscopy (EM): EM offers unparalleled resolution, allowing for the detailed examination of cellular ultrastructure. nih.gov Transmission Electron Microscopy (TEM) can be used to visualize changes in the morphology of cellular organelles or the bacterial cell wall in response to treatment with this compound. researchgate.netcardiff.ac.uk For instance, it can reveal membrane disruption or other structural damage. Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of cells, which can be used to observe alterations in cell shape and surface topology. The combination of fluorescence microscopy and electron microscopy can provide a comprehensive view of cellular interactions. advancedsciencenews.com Liquid-phase electron microscopy is an emerging technique that allows for the imaging of cellular and biomolecular systems in their native liquid environment. rsc.org
Bioinformatic and Computational Tools for Sequence, Structure, and Target Analysis
Bioinformatic and computational tools play a vital role in modern peptide research, from initial sequence analysis to the prediction of structure and function. nih.gov
Homology Modeling: If the structure of a homologous peptide is known, homology or comparative modeling can be used to predict the three-dimensional structure of this compound. parssilico.com This involves aligning the amino acid sequence of this compound with that of the known structure (the template) and building a model based on this alignment. Software such as SWISS-MODEL and I-TASSER are commonly used for this purpose. parssilico.com
Peptide Databases: Numerous online databases, such as the Antimicrobial Peptide Database (APD), provide a wealth of information on known antimicrobial peptides, including their sequences, structures, and biological activities. researchgate.net These databases can be used to compare this compound with other peptides and to predict its potential mechanism of action. nih.gov
Molecular Docking: Computational docking simulations can be used to predict the binding mode of this compound to its potential molecular targets, such as proteins or nucleic acids. researchgate.net This can provide insights into the specific interactions that stabilize the complex and can guide the design of experiments to validate these interactions.
Emerging Research Directions and Conceptual Therapeutic Potential of Ostricacin 2
Ostricacin-2 as a Scaffold for Novel Antimicrobial Agent Development
The unique structural and functional attributes of this compound position it as an excellent scaffold for the development of new antimicrobial drugs. The concept of a molecular scaffold is central to modern drug discovery, where a core chemical structure is identified and then systematically modified to enhance activity, improve selectivity, or optimize physicochemical properties. lifechemicals.com The stability conferred by its three disulfide bonds and its defined secondary structure make this compound a robust framework. cpu-bioinfor.org
Researchers can leverage this scaffold by creating synthetic analogues. The process, often referred to as scaffold-based design, would involve identifying the key domains of this compound responsible for its antimicrobial activity and its ability to penetrate bacterial cells. lifechemicals.com Modifications could include amino acid substitutions to increase the peptide's net positive charge or hydrophobicity, factors known to be critical for the function of antimicrobial peptides. bio-integration.org By using the this compound framework, it is conceptually feasible to design derivative peptides with enhanced potency against multi-drug resistant pathogens or a broadened spectrum of activity. The goal of such scaffold-based drug development is to generate new chemical entities that retain the core mechanism of the parent molecule while possessing improved therapeutic characteristics. mdpi.comnih.gov
Strategies for Overcoming Environmental Antagonism in Biological Contexts (e.g., Cationic Interference)
A significant hurdle for the clinical development of many cationic antimicrobial peptides, including potentially this compound, is the attenuation of their activity in physiological environments. The antimicrobial efficacy of this compound has been shown to be sensitive to the presence of cations. researchgate.net Specifically, its activity against both Gram-negative and Gram-positive bacteria is antagonized by monovalent cations like Na⁺ and K⁺ and even more so by divalent cations such as Ca²⁺ and Mg²⁺. researchgate.netpublish.csiro.au This antagonism occurs because the cations in the environment can shield the negatively charged bacterial surface, interfering with the initial electrostatic attraction that is crucial for the peptide to reach the bacterial membrane.
Several strategies can be conceptualized to overcome this environmental antagonism:
Sequence Optimization: Engineering the peptide's primary sequence is a primary strategy. This could involve increasing the net positive charge or optimizing the amphipathic structure to enhance its interaction with bacterial membranes even in high-salt conditions. mdpi.com Introducing tryptophan residues has been shown in other engineered peptides to overcome salt sensitivity. mdpi.comresearchgate.net
Nanoparticle Conjugation: Encapsulating or conjugating this compound with nanoparticles offers a promising approach. Cationic nanoparticles can themselves interact with bacterial membranes and can act as delivery vehicles, protecting the peptide from environmental inhibitors and increasing its local concentration at the site of infection. nih.govnih.gov For instance, conjugating peptides to gold or silver nanoparticles has been shown to enhance stability and antibacterial activity. nih.gov
Liposomal Formulation: Packaging peptides within liposomes can shield them from proteases and high ionic strength environments, allowing for targeted delivery to infection sites. nih.gov
These approaches, by mitigating the impact of cationic interference, could enhance the viability of this compound as a therapeutic agent in complex biological fluids like blood or serum.
Future In Vitro and Animal Model Investigations for Targeted Pathogen Inhibition
Future research on this compound should be directed toward a more detailed understanding of its mechanisms and a systematic evaluation of its in vivo efficacy.
Future In Vitro Investigations:
Mechanism of Action: While it is known that this compound can bind to DNA and inhibit cellular processes, the precise molecular targets remain to be fully elucidated. cabidigitallibrary.orgresearchgate.netmdpi.com Future in vitro studies could use techniques like gel retardation assays to further explore its DNA-binding capabilities and pull-down assays to identify specific protein or enzyme interactions within the bacterial cytoplasm. mdpi.commdpi.com
Biofilm Disruption: Many chronic infections are associated with bacterial biofilms, which are notoriously resistant to conventional antibiotics. researchgate.net Investigating the ability of this compound to inhibit the formation of or disperse established biofilms of clinically relevant pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA), would be a critical research avenue. researchgate.netnih.gov
Spectrum of Activity: While initial tests have shown activity against E. coli, S. aureus, and C. albicans, a broader panel of multidrug-resistant bacteria and fungi should be tested to fully map its antimicrobial spectrum. cpu-bioinfor.org
Conceptual Animal Model Investigations:
Efficacy in Infection Models: To assess its therapeutic potential, this compound should be tested in established animal models of infection. For example, a murine model of skin infection with MRSA or a systemic infection model in zebrafish with E. coli could provide crucial data on its in vivo bactericidal or bacteriostatic activity. mdpi.com
Pharmacokinetics: Studies in animal models would be essential to determine the peptide's half-life, distribution, and clearance, which are critical parameters for any potential therapeutic agent. nih.gov
These focused investigations would provide the necessary preclinical data to evaluate the true therapeutic potential of this compound.
Conceptualizing Research into Synergistic Effects with Other Antimicrobial Agents
Combining antimicrobial peptides with conventional antibiotics is an emerging strategy to combat antibiotic resistance. nih.gov This approach can restore the efficacy of older antibiotics, reduce the required therapeutic dose, and lower the probability of developing new resistance. nih.govmdpi.com
This compound is a prime candidate for such synergistic studies. Its intracellular mechanism of action suggests it could complement antibiotics that act on the cell wall (e.g., β-lactams) or other cellular processes. cabidigitallibrary.org Conceptually, this compound could permeabilize the bacterial membrane to a degree that facilitates the entry of another antibiotic that might otherwise be blocked by efflux pumps or poor membrane penetration. nih.gov
Future research could employ checkerboard assays to systematically test combinations of this compound with a panel of conventional antibiotics (e.g., gentamicin, oxacillin, rifampicin) against multidrug-resistant strains. mdpi.comfrontiersin.org A fractional inhibitory concentration index (FICI) of ≤ 0.5 would indicate synergy. mdpi.com Such studies have the potential to repurpose existing antibiotics and provide new combination therapies for difficult-to-treat infections. nih.gov The investigation of synergy between lactoferrin-derived peptides and antifungals provides a template for how such studies could be designed for this compound and its derivatives. asm.org
Potential Applications in Biotechnology and Material Science Research (e.g., Antimicrobial Coatings, Bio-preservation)
Beyond direct therapeutic use, the robust nature and antimicrobial activity of this compound suggest potential applications in biotechnology and material science.
Antimicrobial Coatings: Medical devices, such as catheters and implants, are common sources of hospital-acquired infections. umd.edu this compound could be researched as a component for antimicrobial coatings. By immobilizing the peptide onto the surface of a material, it may prevent the initial attachment of bacteria and subsequent biofilm formation. nih.gov The intersection of materials science and biotechnology is actively exploring the use of biomolecules to create functional materials for medical applications. umd.eduaprcomposites.com.au
Bio-preservation: The food industry constantly seeks natural alternatives to chemical preservatives. Antimicrobial peptides isolated from farm animals are being considered for this purpose. publish.csiro.au Given its origin and activity against common foodborne pathogens like E. coli O157:H7, this compound could be investigated as a potential biopreservative to extend the shelf life of perishable goods and enhance food safety. cpu-bioinfor.orgresearchgate.net
Advanced Materials: In the field of material science, there is growing interest in creating "living materials" or biohybrid materials that combine the functional properties of biological molecules with synthetic polymers. nih.govyoutube.com The stability and defined function of this compound make it a candidate for integration into hydrogels or other polymers to create materials with built-in, long-lasting antimicrobial properties for use in wound dressings or tissue engineering scaffolds. nih.govaurorascientific.com
These conceptual applications highlight the versatility of this compound, extending its potential impact far beyond traditional pharmaceutical development.
Data Tables
Table 1: Antimicrobial Activity of this compound This table details the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
| Target Organism | Strain | Type | MIC (µg/ml) | Citation |
| Staphylococcus aureus | 1056-MRSA | Gram-positive bacterium | 1.25 | cpu-bioinfor.org |
| Escherichia coli | O157:H7 | Gram-negative bacterium | 0.96 | cpu-bioinfor.org |
| Candida albicans | 3153A | Yeast | 6.2 | cpu-bioinfor.org |
Q & A
Basic Research Questions
Q. How can researchers design a reproducible experimental protocol for initial pharmacological studies of Ostricacin-2?
- Methodological Answer :
- Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity) to establish baseline activity. Use standardized cell lines (e.g., HEK-293, HepG2) and include positive/negative controls .
- Document all parameters (e.g., solvent concentration, incubation time, temperature) in alignment with ARRIVE 2.0 guidelines to ensure reproducibility .
- Validate purity via HPLC (>95%) and characterize structural identity using NMR and mass spectrometry .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound efficacy studies?
- Methodological Answer :
- Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Include confidence intervals to assess variability .
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes to contextualize biological significance .
Q. How should researchers formulate hypotheses for this compound’s mechanism of action?
- Methodological Answer :
- Conduct a systematic literature review to identify analogous compounds and their targets (e.g., kinase inhibitors, protease blockers) .
- Use the PICO framework to structure hypotheses: Population (specific cell/organism), Intervention (this compound dosage), Comparison (control groups), Outcome (measurable activity) .
Q. What criteria ensure ethical rigor in preclinical studies involving this compound?
- Methodological Answer :
- Adhere to FINER criteria : Feasibility (resource allocation), Novelty (gap-filling), Ethical compliance (IACUC/IRB approvals), Relevance (therapeutic potential) .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioavailability be resolved across studies?
- Methodological Answer :
- Perform meta-analysis to identify variables (e.g., administration route, formulation) causing discrepancies. Use funnel plots to detect publication bias .
- Replicate experiments under harmonized conditions (e.g., Caco-2 cell permeability assays) and validate via LC-MS/MS .
Q. What strategies optimize this compound’s selectivity in multi-target enzymatic assays?
- Methodological Answer :
- Employ kinetic selectivity screening with recombinant enzymes. Use Kd/Ki ratios to quantify target specificity .
- Apply computational docking (e.g., AutoDock Vina) to predict binding affinities and guide mutagenesis studies .
Q. How can multi-omics data (proteomics, metabolomics) be integrated to elucidate this compound’s polypharmacology?
- Methodological Answer :
- Use pathway enrichment analysis (e.g., DAVID, MetaboAnalyst) to identify dysregulated networks. Cross-reference with STRINGdb for protein-protein interactions .
- Apply machine learning (e.g., random forests) to prioritize high-confidence targets from omics datasets .
Q. What experimental controls are critical for validating this compound’s anti-inflammatory effects in vivo?
- Methodological Answer :
- Include sham-operated animals and vehicle controls. Monitor biomarkers (e.g., TNF-α, IL-6) via ELISA .
- Use blinded histopathological scoring by multiple independent reviewers to reduce bias .
Q. How can researchers address this compound’s instability in aqueous solutions during long-term assays?
- Methodological Answer :
- Test stabilizers (e.g., cyclodextrins, albumin) and storage conditions (pH, temperature). Monitor degradation via accelerated stability studies .
- Characterize degradation products using high-resolution mass spectrometry .
Methodological Frameworks for Data Interpretation
- Contradiction Analysis : Use triangulation (e.g., orthogonal assays, independent replicates) to verify anomalous results .
- Literature Integration : Cite primary sources for analogous compounds, avoiding over-reliance on reviews or preprints .
- Data Presentation : Follow journal-specific guidelines for tables/figures (e.g., error bars, p-values) and deposit raw data in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
